N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N6OS3/c27-16(21-18-22-17(25-30-18)14-9-5-2-6-10-14)12-29-20-24-23-19-26(20)15(11-28-19)13-7-3-1-4-8-13/h1-11H,12H2,(H,21,22,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZGBXCOBCBJNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)NC4=NC(=NS4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N6OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide, also known as CCG-23881, is the RhoA transcriptional signaling pathway. This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and proliferation.
Mode of Action
CCG-23881 interacts with its targets by inhibiting the RhoA transcriptional signaling pathway. It acts downstream of Rho, blocking transcription stimulated by various proteins involved in this pathway. The compound’s action suggests a mechanism targeting MKL/SRF-dependent transcriptional activation.
Biochemical Pathways
The RhoA transcriptional signaling pathway, which is affected by CCG-23881, is involved in the regulation of actin cytoskeleton, adhesion, and contractility functions. By inhibiting this pathway, CCG-23881 can potentially disrupt these functions, leading to downstream effects on cell adhesion, migration, and proliferation.
Result of Action
The molecular and cellular effects of CCG-23881’s action include the inhibition of DNA synthesis in certain cancer cells and the growth of certain melanoma lines. It also selectively stimulates apoptosis of certain melanoma cell lines. Furthermore, CCG-23881 has been shown to inhibit Rho-dependent invasion by certain cancer cells.
Biological Activity
N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article delves into the biological activity of this compound by reviewing relevant studies and findings.
Chemical Structure and Properties
The compound features a complex structure that includes both thiadiazole and triazole rings. These heterocyclic frameworks are known for their diverse biological activities. The presence of sulfur and nitrogen atoms in these rings contributes to their reactivity and interaction with biological targets.
Anticancer Activity
Research has shown that derivatives of thiadiazoles and triazoles exhibit significant anticancer properties. For instance:
- Cytotoxicity : A study indicated that compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines. For example, certain 1,3,4-thiadiazole derivatives exhibited IC50 values ranging from 0.28 to 0.52 μg/mL against MCF-7 (breast cancer) and A549 (lung carcinoma) cell lines .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in tumorigenesis. For instance, some compounds were found to inhibit RNA and DNA synthesis without affecting protein synthesis . Moreover, molecular docking studies suggested interactions with tubulin and other critical proteins involved in cell division .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent:
- Broad Spectrum Activity : Thiadiazole derivatives have been reported to possess antibacterial and antifungal activities. For example, certain derivatives demonstrated effectiveness against pathogenic strains like Staphylococcus aureus and Escherichia coli .
Table 1: Summary of Biological Activities
| Activity Type | Target Cell Lines/Pathogens | IC50 Values (µg/mL) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 0.28 | |
| A549 | 0.52 | ||
| Antimicrobial | Staphylococcus aureus | - | |
| Escherichia coli | - |
Case Studies
One notable study synthesized a series of triazolo-thiadiazole compounds and evaluated their antiproliferative effects on HepG2 cells (human hepatoma). The lead compound exhibited an IC50 value of 3 μM, indicating strong cytotoxicity against liver cancer cells . This highlights the potential of similar compounds in treating various forms of cancer.
In another investigation focusing on the structure–activity relationship (SAR), it was found that modifications on the phenyl ring significantly influenced the cytotoxic activity against different cancer cell lines. This suggests that careful design of substituents can enhance therapeutic efficacy .
Scientific Research Applications
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of thiadiazole derivatives. The compound has shown significant activity against various bacterial strains. For instance, derivatives of 1,3,4-thiadiazole have been evaluated for their effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus. The synthesis of N-(3-phenyl-1,2,4-thiadiazol-5-yl) derivatives demonstrated promising results in inhibiting bacterial growth at low concentrations .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Target Bacteria | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound A | E. coli | 20 | |
| Compound B | S. aureus | 18 | |
| N-(3-phenyl...) | Various strains | 15 |
Anticancer Properties
Research indicates that thiadiazole derivatives possess significant anticancer activity. The compound has been tested against various cancer cell lines including breast cancer (MCF-7) and lung carcinoma (A549). Notably, some derivatives have shown IC50 values lower than those of standard chemotherapeutics like cisplatin, indicating their potential as effective anticancer agents .
Table 2: Anticancer Activity of Thiadiazole Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound C | MCF-7 | 0.28 | |
| Compound D | A549 | 0.52 | |
| N-(3-phenyl...) | Various | Varies |
Mechanistic Insights
The mechanism by which N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide exhibits its biological activities is still under investigation. However, studies suggest that the compound may interact with specific cellular pathways involved in apoptosis and cell proliferation. Molecular docking studies have indicated potential binding sites on target proteins that are crucial for cancer cell survival and division .
Chemical Reactions Analysis
Substitution Reactions
The sulfanylacetamide linker and thiadiazole/triazole rings participate in nucleophilic substitution under controlled conditions.
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Thiol Displacement | Alkyl halides, KOH (ethanol, reflux) | S-alkylated derivatives |
| Amine Substitution | Primary amines, DMF, 80°C | Amide-linked analogs |
| Halogenation | NBS (N-bromosuccinimide), UV light | Brominated thiadiazole intermediates |
Key findings:
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Thiol groups exhibit moderate reactivity, requiring activation via deprotonation for alkylation.
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Halogenation at the triazole ring enhances electrophilicity for downstream cross-coupling.
Oxidation and Reduction
The sulfur-rich structure undergoes redox transformations with characteristic outcomes :
Mechanistic notes:
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Oxidation at the sulfanyl group proceeds via a two-electron mechanism.
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LiAlH₄ selectively reduces nitriles without affecting thiadiazole rings .
Cyclization and Coupling Reactions
Industrial synthesis relies on strategic coupling steps:
Synthetic Pathway
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Thiadiazole Formation :
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React 5-phenyl-1,2,4-thiadiazol-3-amine with CS₂/KOH → thiolate intermediate.
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Alkylate with 2-chloroacetamide derivatives (yield: 58-64%).
-
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Triazolothiazole Coupling :
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Utilize Ullmann conditions (CuI, 1,10-phenanthroline, DMF, 120°C) to join thiadiazole and triazole units.
-
| Step | Key Parameters | Yield Optimization |
|---|---|---|
| Cyclization | 1,2-dichloroethane, 80°C, 6h | Purity >95% via recrystallization (EtOAc/hexane) |
| Cross-Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1) | Turnover number (TON) = 1,200 |
Stability Under Reactive Conditions
Critical stability thresholds:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of triazolothiadiazole and triazolothiazole derivatives. Key structural analogues and their comparative features are outlined below:
Key Comparative Insights
Kinase Inhibition :
The target compound shares structural homology with CDK5/p25 inhibitors like the triazolothiadiazole derivative (IC50 = 42 ± 1 nM) . The phenyl substituents in the target molecule may enhance hydrophobic interactions with kinase active sites, though experimental validation is required.
Anti-Inflammatory Potential: Analogues such as 2-[(4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-acetamide derivatives exhibit anti-exudative effects at 10 mg/kg, rivaling diclofenac sodium . The target compound’s triazolothiazole core may similarly modulate inflammatory pathways, but its phenyl groups could improve metabolic stability compared to furan-containing analogues.
Antimicrobial Activity :
Triazolo[3,4-b]thiadiazoles with naphthylmethylene substituents (e.g., compound 4b, 4d) show broad-spectrum antimicrobial activity . The target compound’s phenyl groups may reduce potency compared to bulkier naphthyl substituents but could improve solubility.
Synthetic Accessibility :
The target compound’s synthesis likely follows methods similar to , where 1,2,4-triazole-5-thiols are condensed with N-aryl-maleimides in acetic acid . This approach yields high-purity products, contrasting with the multi-step routes required for naphthyl-substituted analogues .
Stability: Thiadiazole derivatives like N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide require tight storage conditions (room temperature, moisture-free) . The target compound’s fused system may confer greater stability.
Q & A
Q. What are the standard protocols for synthesizing N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions. A common approach includes:
Thiadiazole Core Formation : Reacting phenyl-substituted thiosemicarbazides with chlorinated intermediates under reflux in ethanol or acetonitrile to form the 1,2,4-thiadiazole ring .
Triazolo-thiazole Coupling : Using nucleophilic substitution to attach the triazolo[3,4-b][1,3]thiazole moiety via a sulfanyl linker. Reagents like chloroacetyl chloride and triethylamine in dioxane are often employed to facilitate acetylation .
Purification : Recrystallization from ethanol-DMF mixtures or column chromatography ensures purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming proton environments and carbon frameworks, particularly for distinguishing phenyl and triazole/thiadiazole signals .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray Diffraction : Resolves crystal structure ambiguities, especially for verifying sulfanyl-acetamide linkage geometry .
Q. What are common reactivity patterns of the sulfanyl-acetamide group in this compound?
- Methodological Answer : The sulfanyl (-S-) group undergoes:
- Oxidation : Forms sulfoxides or sulfones using H₂O₂ or KMnO₄ .
- Nucleophilic Substitution : Reacts with alkyl halides to introduce functional groups (e.g., methyl, benzyl) .
- Thiol-Disulfide Exchange : Useful for bioconjugation in drug delivery studies .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Methodological Answer :
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict energy barriers for intermediate steps, enabling selection of optimal solvents and catalysts .
- Machine Learning : Trains models on existing triazole/thiadiazole reaction datasets to predict yield-maximizing conditions (e.g., temperature, molar ratios) .
- Docking Studies : Pre-screen bioactivity to prioritize derivatives for synthesis .
Q. How to resolve contradictions in spectral data for structurally similar derivatives?
- Methodological Answer :
- Multi-Spectral Cross-Validation : Combine NMR, IR, and UV-Vis to differentiate isomers (e.g., triazole vs. thiadiazole dominance) .
- Crystallographic Validation : X-ray structures resolve ambiguities in tautomeric forms or regiochemistry .
- Dynamic NMR : Explores temperature-dependent shifts to identify conformational flexibility .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?
- Methodological Answer :
- Co-Crystallization Agents : Use additives like crown ethers to stabilize lattice packing .
- Slow Evaporation : Employ mixed solvents (e.g., chloroform/methanol) to control nucleation .
- SHELXL Refinement : Advanced software tools (e.g., SHELXL) handle disordered regions and twinning .
Q. How to design derivatives with enhanced bioactivity while retaining core stability?
- Methodological Answer :
- Bioisosteric Replacement : Substitute phenyl groups with heteroaromatics (e.g., pyridinyl) to improve solubility without destabilizing the thiadiazole ring .
- Protease Stability Assays : Test resistance to enzymatic cleavage using liver microsome models .
- QSAR Modeling : Correlate substituent electronegativity with antibacterial/anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
